molecular formula C25H19FN2O4 B6491094 N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 1358282-54-8

N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6491094
CAS No.: 1358282-54-8
M. Wt: 430.4 g/mol
InChI Key: GLGZAUOSKLBEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinoline-benzodioxole carboxamide family, characterized by a quinoline core substituted with a 4-fluorophenyl group at position 2, an ethoxy group at position 4, and a 1,3-benzodioxole-5-carboxamide moiety at position 4. Key inferred properties include:

  • Molecular weight: ~430–440 g/mol (based on ’s analog with 426.47 g/mol).
  • logP: ~6.0–6.2 (fluorine’s electronegativity may slightly reduce lipophilicity compared to methyl-substituted analogs).
  • Polar surface area (PSA): ~55–60 Ų (similar to ’s compound with 55.71 Ų).
  • Hydrogen bonding: 6 acceptors and 1 donor (fluorine may weakly contribute as an acceptor).

Properties

IUPAC Name

N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O4/c1-2-30-23-13-21(15-3-6-17(26)7-4-15)28-20-9-8-18(12-19(20)23)27-25(29)16-5-10-22-24(11-16)32-14-31-22/h3-13H,2,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGZAUOSKLBEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares the target compound with key analogs from the evidence:

Compound Name / ID Core Structure Substituents (Quinoline Positions) Molecular Formula Molecular Weight (g/mol) logP PSA (Ų) Key Features
Target Compound Quinoline 2: 4-fluorophenyl; 4: ethoxy; 6: benzodioxole Likely C₂₇H₂₀FN₂O₄ ~430–440 ~6.1 ~55–60 Fluorine enhances metabolic stability
N-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide Quinoline 2: 4-methylphenyl; 4: ethoxy; 6: benzodioxole C₂₆H₂₂N₂O₄ 426.47 6.217 55.71 Methyl group increases lipophilicity
(E)-N-(4-(3-chloro-4-fluorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide Quinoline 2: 3-chloro-4-fluoro-phenylamino; 7: tetrahydrofuran-3-yloxy C₃₃H₃₂ClFN₆O₄ ~598 (exact varies) ~5.5–6.5 ~100+ Bulky substituents; higher PSA, lower logP
Tulmimetostatum (C28H36ClN3O5S) Benzodioxole-quinoline hybrid Complex cyclohexyl/azetidine substituents C₂₈H₃₆ClN₃O₅S 586.12 ~4.5–5.0 ~120 Antineoplastic; optimized for target binding
Key Observations:

Substituent Effects: Position 2: Fluorine (target) vs. methyl () vs. halogenated anilines (). Fluorine improves electronegativity and may enhance binding interactions compared to methyl. Position 4: Ethoxy (target and ) vs. cyano or tetrahydrofuran-oxy groups (). Ethoxy likely enhances metabolic stability over hydroxyl groups. Position 6: Benzodioxole carboxamide is conserved in all analogs, suggesting its role as a pharmacophore.

Physicochemical Properties: The target compound’s logP (~6.1) aligns with ’s analog, indicating high lipophilicity, which may limit aqueous solubility but enhance membrane permeability.

Pharmacological Implications: Anticancer Potential: Tulmimetostatum () demonstrates benzodioxole carboxamides’ relevance in oncology. The target compound’s quinoline core may target kinases or DNA topoisomerases. Antimicrobial Activity: Quinoline derivatives (e.g., chloroquine analogs) are known for antimicrobial effects; fluorine substitution could enhance potency against resistant strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.